molecular formula C10H10BrClN2O2 B1527352 (5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone CAS No. 1251232-44-6

(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone

Cat. No. B1527352
M. Wt: 305.55 g/mol
InChI Key: IYLKJMNTPVGMMO-UHFFFAOYSA-N
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Description

“(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone” is a chemical compound with the molecular formula C10H11BrN2O2 . It has a molecular weight of 271.11 and is a solid in its physical form . The IUPAC name for this compound is 4-[(5-bromo-3-pyridinyl)carbonyl]morpholine .


Molecular Structure Analysis

The InChI code for “(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone” is 1S/C10H11BrN2O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2 . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone” is a solid . It has a molecular weight of 271.11 .

Scientific Research Applications

1. Catalysis and Organic Synthesis

Specific Scientific Field

Organic chemistry and chemical synthesis.

Summary of Application

4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine is utilized as a versatile building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules through catalytic reactions.

Experimental Procedures

    Amination Reactions

    The compound can be used in palladium-catalyzed amination reactions to introduce amino groups into other molecules. For example, it participates in the synthesis of amino-2-chloropyridine .

    Halogen Exchange Reactions

    By reacting with anhydrous potassium fluoride, 4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine can be converted into 5-bromo-2-fluoropyridine. This halogen exchange reaction is valuable for modifying the halogen substituents on the pyridine ring .

Results and Outcomes

The successful application of 4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine in these reactions leads to the formation of new compounds with specific functional groups. Quantitative data, such as yields and purity, can be obtained through analytical techniques (e.g., NMR spectroscopy, HPLC) to assess the success of the reactions.

3. Medicinal Chemistry and Drug Discovery

Specific Scientific Field

Pharmaceutical research and drug development.

Summary of Application

Researchers explore 4-(5-Bromo-2-chloropyridine-3-carbonyl)morpholine derivatives as potential drug candidates. The compound’s structural motifs may interact with biological targets relevant to diseases.

Experimental Procedures

Results and Outcomes

Successful drug candidates may progress to clinical trials. Quantitative data include IC50 values, half-life, and bioavailability.

These are just three of the six applications. If you’d like to explore additional fields, feel free to ask

Safety And Hazards

The safety information available indicates that “(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(5-bromo-2-chloropyridin-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O2/c11-7-5-8(9(12)13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLKJMNTPVGMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-chloropyridin-3-yl)(morpholino)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wang, V Tsui, TD Crawford, JE Audia… - Journal of Medicinal …, 2018 - ACS Publications
The biological functions of the dual bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1(1,2)) remain unknown, although TAF1 has been identified as a potential …
Number of citations: 11 pubs.acs.org

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